molecular formula C15H17N3O B13285352 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B13285352
M. Wt: 255.31 g/mol
InChI Key: HMPDLAZETKCVNO-IUODEOHRSA-N
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Description

5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1820580-84-4) is a high-purity chemical compound offered for research and development purposes. This molecule features a stereochemically defined octahydrocyclopenta[c]pyrrole moiety fused to a 3-phenyl-1,2,4-oxadiazole heterocycle, with a molecular formula of C15H17N3O and a molecular weight of 255.32 g/mol . The 1,2,4-oxadiazole scaffold is a versatile pharmacophore of significant interest in medicinal chemistry due to its bioisosteric properties, often serving as a metabolically stable analog for ester and amide functionalities . Compounds based on this scaffold are frequently investigated as multifunctional ligands in drug discovery, with demonstrated biological activities including anticancer potential . Researchers explore such compounds for their ability to interact with various biological targets, such as enzymes and receptors involved in disease pathways . The specific stereochemistry and structural features of this compound make it a valuable building block for developing novel therapeutic agents and probing biochemical mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with comprehensive documentation and is available for cold-chain transportation to ensure stability.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H17N3O/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15/h1-3,5-6,12,16H,4,7-10H2/t12-,15-/m1/s1

InChI Key

HMPDLAZETKCVNO-IUODEOHRSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ringsThe final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving nitrile oxides and hydrazines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while reduction reactions can produce reduced forms of the compound with altered chemical properties .

Scientific Research Applications

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Core

3-Benzyl Substitution
  • Compound : 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole (CAS 1820572-39-1)
  • Molecular Weight : 269.34 g/mol (identical to the phenyl analog but with a benzyl group).
3-Isopropyl Substitution
  • Compound : 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole (CAS 1807936-69-1)
  • Molecular Weight : 221.30 g/mol (free base).
  • Key Differences : The isopropyl group reduces aromaticity, increasing steric bulk. Its hydrochloride salt (CAS 1807888-05-6) has improved solubility (stored at -20°C for stability) .

Core Heterocycle Modifications

Pyrimidine-Integrated Analogs
  • Compound: 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d)
  • Molecular Weight: Not explicitly stated, but melting point = 261–262°C.
  • ~200°C for non-aromatic analogs). These derivatives show promise in antiviral applications .
Piperidine-Based Analogs
  • Compound : 5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole (6a)
  • Key Differences : Replacement of the bicyclic pyrrolidine with a piperidine ring alters conformational flexibility. This analog is reported as a selective butyrylcholinesterase inhibitor, suggesting CNS-targeted activity .

Stereochemical and Functional Group Comparisons

Parameter Target Compound 3-Benzyl Analog 3-Isopropyl Analog Pyrimidine Analog (5d)
Substituent at Position 3 Phenyl Benzyl Isopropyl Phenyl + pyrimidine
Molecular Weight (g/mol) 269.34 (free base) 269.34 221.30 (free base) Not reported
Melting Point Not reported Not reported Not reported 261–262°C
Biological Activity Undisclosed (structural studies only) Undisclosed Undisclosed Antiviral potential
Solubility Hydrochloride salt enhances solubility Not reported Hydrochloride salt stable at -20°C High crystallinity

Biological Activity

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 221.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence signaling pathways. Specifically, it has been shown to interact with:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could potentially act as a modulator of receptor activity, influencing cellular responses.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies revealed that certain derivatives showed IC50 values in the micromolar range against human leukemia and breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the p53 pathway and caspase activation .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • It has been tested against human carbonic anhydrases (hCA I, II, IX, and XII) with some derivatives showing nanomolar inhibitory concentrations .

Antibacterial Activity

The oxadiazole derivatives have displayed antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

  • A study reported superior antibacterial activity against Acinetobacter baumannii, a pathogen known for antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerMCF-7 (breast cancer)10.38Apoptosis induction via p53
AnticancerU937 (leukemia)15.00Caspase activation
Enzyme InhibitionhCA IX0.089Competitive inhibition
AntibacterialA. baumannii< 2Disruption of bacterial metabolism

Notable Research Findings

  • Cytotoxicity Studies : A study highlighted that certain oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines .
  • Apoptosis Induction : Western blot analysis confirmed increased levels of p53 and cleaved caspase-3 in treated cancer cells, indicating a robust apoptotic response .
  • Structure Activity Relationship (SAR) : Research into SAR showed that modifications on the phenyl ring significantly affected the biological potency of the compounds .

Q & A

Q. What experimental approaches identify the compound’s molecular targets?

  • Methodological Answer : Combine:
  • Chemoproteomics : Photoaffinity labeling with a biotinylated probe (click chemistry).
  • Thermal Shift Assay : Monitor protein denaturation (SYPRO Orange dye) in cell lysates.
  • CRISPR-Cas9 Knockout : Validate targets via gene-edited cell lines (e.g., KO of suspected kinases) .

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